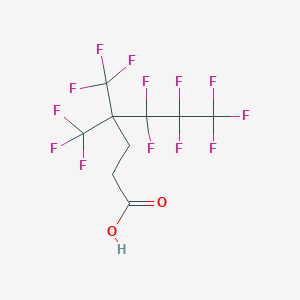

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid is a useful research compound. Its molecular formula is C9H5F13O2 and its molecular weight is 392.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid (CAS No. 72487-68-4) is a perfluorinated compound (PFC) that has garnered attention due to its unique chemical properties and potential biological effects. This article examines the biological activity of this compound, focusing on its environmental persistence, toxicity, and implications for human health.

- Molecular Formula : C₉H₃F₁₃O₂

- Molecular Weight : 360.115 g/mol

- LogP : 5.506 (indicating high lipophilicity)

These properties contribute to its stability and bioaccumulation potential in biological systems.

Toxicological Studies

Research indicates that perfluorinated compounds like this compound may exhibit various toxicological effects:

- Immunotoxicity :

- Endocrine Disruption :

- Carcinogenic Potential :

Environmental Persistence

The strong carbon-fluorine bonds in PFCs contribute to their environmental persistence. These compounds do not readily degrade in the environment and can accumulate in the food chain. A significant concern is their detection in human blood samples and wildlife, indicating widespread exposure through various pathways including water and food .

Case Study 1: Human Exposure

A study conducted on the presence of PFCs in human populations found detectable levels of several perfluorinated compounds in blood samples. This study emphasized the need for monitoring these substances due to their potential health risks associated with long-term exposure .

Case Study 2: Wildlife Impact

Research on wildlife has shown that PFCs can accumulate in the tissues of animals living near contaminated water sources. This accumulation can lead to adverse health effects similar to those observed in laboratory studies on mammals .

Summary of Key Findings

| Study | Focus | Findings |

|---|---|---|

| Dmowski & Wozniacki (1987) | Chemical Stability | Highlighted the stability of perfluorinated compounds under various conditions |

| Konakahara et al. (2000) | Biological Effects | Reported immunotoxic effects at low concentrations |

| Lerch (2022) | Migration Studies | Found that PFCs migrate into food contact materials from packaging |

Aplicaciones Científicas De Investigación

A. PFAS Contamination Analysis

This compound is part of the per- and polyfluoroalkyl substances (PFAS) group which are known for their persistence in the environment and potential health risks. Analytical methods have been developed to detect PFAS in water sources:

- EPA Methods : Techniques such as EPA Method 533 and Method 537.1 utilize liquid chromatography-mass spectrometry (LC-MS/MS) for the detection of PFAS compounds in drinking water. 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid is often included in these analyses due to its relevance in environmental monitoring .

| Method | Target Compounds | Detection Limit |

|---|---|---|

| EPA Method 533 | 25 PFAS compounds | 4 ng/L |

| EPA Method 537.1 | 18 target compounds | Varies by compound |

B. Remediation Strategies

Fluorinated compounds like this one are being investigated for their role in remediation strategies aimed at PFAS contamination. Research is ongoing into methods that can effectively degrade these substances or remove them from contaminated sites .

A. Fluorinated Polymers

This compound has been utilized in the synthesis of fluorinated polymers which exhibit unique properties such as:

- High Thermal Stability : These polymers can withstand higher temperatures compared to their non-fluorinated counterparts.

- Chemical Resistance : They show improved resistance to solvents and chemicals.

Fluorinated polyurethanes (FPUs), derived from this compound, are particularly noted for their application in coatings and sealants that require durability and resistance to harsh environments .

B. Surface Modifications

This compound is also used in surface modification processes to impart hydrophobic properties to various substrates. By incorporating fluorinated groups into materials such as textiles or metals, manufacturers can enhance water repellency and stain resistance .

A. Standard Reference Material

In analytical chemistry laboratories, this compound serves as a standard reference material for calibrating instruments used in the detection of PFAS compounds . Its precise characterization allows for accurate quantification in complex matrices.

B. Method Development

The compound is frequently involved in method development studies aimed at improving the sensitivity and specificity of analytical techniques used to detect PFAS in environmental samples .

Case Study 1: PFAS Detection in Drinking Water

A study conducted using Shimadzu's LCMS-8050 demonstrated the capability of detecting multiple PFAS compounds including this compound with high precision and accuracy under EPA Method 533 guidelines. The results showed recoveries ranging from 91% to 108%, confirming the method's reliability for regulatory compliance .

Case Study 2: Development of Fluorinated Coatings

Research on fluorinated coatings utilizing this compound revealed enhanced performance characteristics compared to traditional coatings. The coatings exhibited superior water repellency and durability under extreme conditions .

Propiedades

IUPAC Name |

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUXPUNWZRSOCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F13O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379248 |

Source

|

| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129991-14-6 |

Source

|

| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.